N-(6-chloropyridin-3-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide
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Overview
Description
N-(6-CHLORO-3-PYRIDYL)-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom and an indole moiety linked via an ether bond to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-3-PYRIDYL)-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to introduce the desired substituent at the 3-position.
Indole Derivative Preparation: The indole derivative is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The pyridine intermediate and the indole derivative are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.
Final Acetamide Formation: The coupled product is then reacted with acetic anhydride to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-CHLORO-3-PYRIDYL)-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(6-CHLORO-3-PYRIDYL)-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-CHLORO-3-PYRIDYL)-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-pyridinyl)methyl-N-methylethanimidamide
- (1E)-N-(6-Chloro-3-pyridinyl)methyl-N,N′-dimethylethanimidamide
Uniqueness
N-(6-CHLORO-3-PYRIDYL)-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE is unique due to its specific combination of a chloropyridine and an indole moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14ClN3O2 |
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Molecular Weight |
315.75 g/mol |
IUPAC Name |
N-(6-chloropyridin-3-yl)-2-(1-methylindol-4-yl)oxyacetamide |
InChI |
InChI=1S/C16H14ClN3O2/c1-20-8-7-12-13(20)3-2-4-14(12)22-10-16(21)19-11-5-6-15(17)18-9-11/h2-9H,10H2,1H3,(H,19,21) |
InChI Key |
GOPAFAWRQBRSBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC(=O)NC3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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